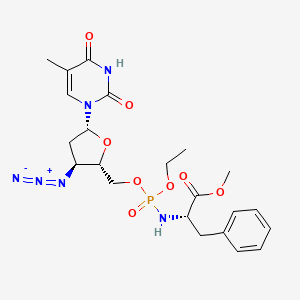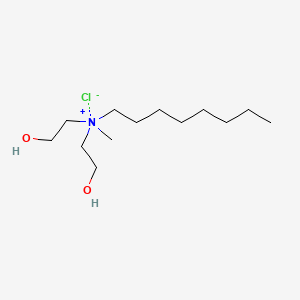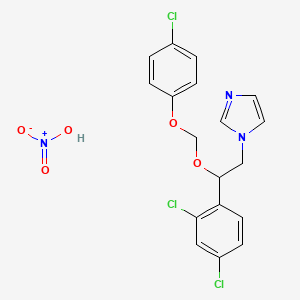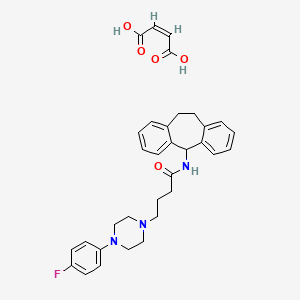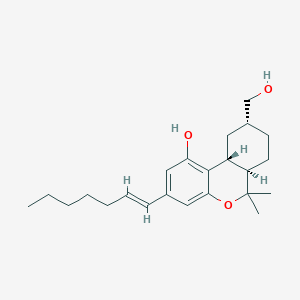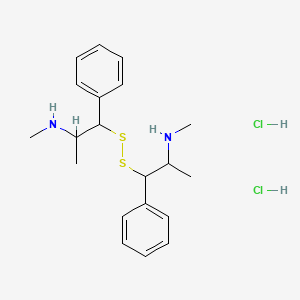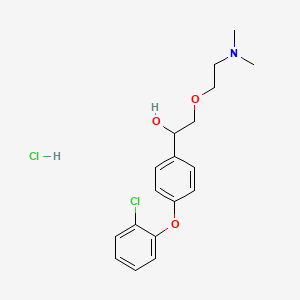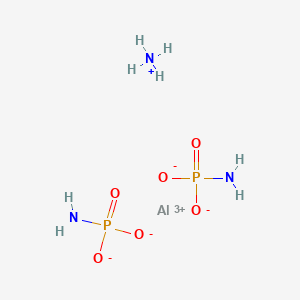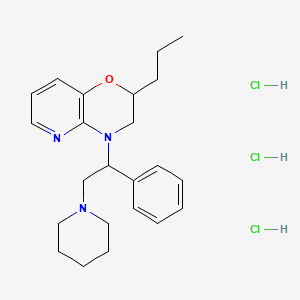
4-(1-Phenyl-2-(1-piperidinyl)ethyl)-2-propyl-3,4-dihydro-2H-pyrido(3,2-b)-1,4-oxazine 3HCl
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(1-Phenyl-2-(1-piperidinyl)ethyl)-2-propyl-3,4-dihydro-2H-pyrido(3,2-b)-1,4-oxazine 3HCl is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by their ring structures that contain at least one atom other than carbon, such as nitrogen, oxygen, or sulfur
準備方法
The synthesis of 4-(1-Phenyl-2-(1-piperidinyl)ethyl)-2-propyl-3,4-dihydro-2H-pyrido(3,2-b)-1,4-oxazine 3HCl typically involves multi-step organic reactions. One common synthetic route includes the reaction of aniline with diethyl acetylenedicarboxylate and 4-anisaldehyde in the presence of citric acid as a catalyst . This reaction is carried out under ultrasound irradiation in an ethanolic solution, leading to the formation of the desired product. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.
化学反応の分析
4-(1-Phenyl-2-(1-piperidinyl)ethyl)-2-propyl-3,4-dihydro-2H-pyrido(3,2-b)-1,4-oxazine 3HCl undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of ketones or carboxylic acids, while reduction may yield alcohols or amines.
科学的研究の応用
4-(1-Phenyl-2-(1-piperidinyl)ethyl)-2-propyl-3,4-dihydro-2H-pyrido(3,2-b)-1,4-oxazine 3HCl has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs for treating various diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
作用機序
The mechanism of action of 4-(1-Phenyl-2-(1-piperidinyl)ethyl)-2-propyl-3,4-dihydro-2H-pyrido(3,2-b)-1,4-oxazine 3HCl involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, and ion channels. The compound exerts its effects by binding to these targets and modulating their activity, leading to various physiological responses. The exact pathways involved depend on the specific biological context and the nature of the target molecules.
類似化合物との比較
4-(1-Phenyl-2-(1-piperidinyl)ethyl)-2-propyl-3,4-dihydro-2H-pyrido(3,2-b)-1,4-oxazine 3HCl can be compared with other similar compounds, such as:
Quinolones: These compounds share a similar heterocyclic structure and are known for their antimicrobial properties.
Pyrrolidinones: These compounds also contain a nitrogen-containing ring and are studied for their pharmacological activities.
The uniqueness of this compound lies in its specific chemical structure, which imparts distinct biological and chemical properties, making it a valuable compound for research and industrial applications.
特性
CAS番号 |
88808-33-7 |
|---|---|
分子式 |
C23H34Cl3N3O |
分子量 |
474.9 g/mol |
IUPAC名 |
4-(1-phenyl-2-piperidin-1-ylethyl)-2-propyl-2,3-dihydropyrido[3,2-b][1,4]oxazine;trihydrochloride |
InChI |
InChI=1S/C23H31N3O.3ClH/c1-2-10-20-17-26(23-22(27-20)13-9-14-24-23)21(19-11-5-3-6-12-19)18-25-15-7-4-8-16-25;;;/h3,5-6,9,11-14,20-21H,2,4,7-8,10,15-18H2,1H3;3*1H |
InChIキー |
ZQTDXGNJZLPMIW-UHFFFAOYSA-N |
正規SMILES |
CCCC1CN(C2=C(O1)C=CC=N2)C(CN3CCCCC3)C4=CC=CC=C4.Cl.Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


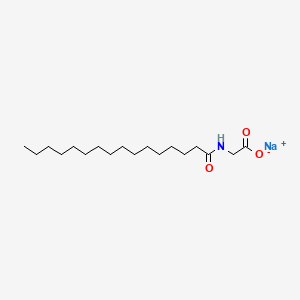

![Disodium;2-[carboxylatomethyl-[2-(2-hydroxyethylamino)ethyl]amino]acetate](/img/structure/B12754448.png)
![(1S,2R,5S,8S,9S,10S,11R,12R,13R)-8,9,12-trihydroxy-2,6,10,16-tetramethyl-14-oxatetracyclo[11.2.1.02,11.05,10]hexadec-6-ene-3,15-dione](/img/structure/B12754450.png)

